molecular formula C12H24ClNO2 B12691321 Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 93842-89-8

Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12691321
CAS No.: 93842-89-8
M. Wt: 249.78 g/mol
InChI Key: IDYAQCCUTMMHPY-UHFFFAOYSA-M
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Description

Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C12H24ClNO2. This compound is known for its unique structure, which includes a diethylmethylammonium group linked to a 1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl moiety. It is commonly used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps:

    Reaction of Diethylmethylamine with 1-Methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl Chloride: This step involves the nucleophilic substitution reaction where diethylmethylamine reacts with 1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl chloride to form the desired quaternary ammonium compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred, and the product is isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in polar solvents.

Major Products Formed

    Oxidation: Corresponding oxides and by-products.

    Reduction: Amines and secondary amines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.

Mechanism of Action

The mechanism of action of Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyldimethyl((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
  • Dimethylbenzyl((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Uniqueness

Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it exhibits enhanced antimicrobial properties and is more effective as a catalyst in certain chemical reactions.

Properties

CAS No.

93842-89-8

Molecular Formula

C12H24ClNO2

Molecular Weight

249.78 g/mol

IUPAC Name

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride

InChI

InChI=1S/C12H24NO2.ClH/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;/h3,8-9H2,1-2,4-7H3;1H/q+1;/p-1

InChI Key

IDYAQCCUTMMHPY-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.[Cl-]

Origin of Product

United States

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